molecular formula C8H16 B3329025 1-Octene-1,1-D2 CAS No. 54439-94-0

1-Octene-1,1-D2

Cat. No. B3329025
CAS RN: 54439-94-0
M. Wt: 114.22 g/mol
InChI Key: KWKAKUADMBZCLK-DICFDUPASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Octene is an organic compound with a formula CH2CHC6H13 . It is classified as a higher olefin and alpha-olefin, meaning that the double bond is located at the alpha (primary) position, endowing this compound with higher reactivity and thus useful chemical properties . 1-Octene is one of the important linear alpha olefins in industry .


Synthesis Analysis

1-Octene is commonly manufactured by two main routes: oligomerization of ethylene and by Fischer–Tropsch synthesis followed by purification . Another route to 1-octene that has been used commercially on a small scale is dehydration of alcohols . Prior to the 1970s, 1-octene was also manufactured by thermal cracking of waxes .


Molecular Structure Analysis

The molecular structure of 1-Octene is CH2CHC6H13 . The alkene is classified as a higher olefin and alpha-olefin, meaning that the double bond is located at the alpha (primary) position .


Chemical Reactions Analysis

1-Octene has been used in the synthesis of ultrahigh-molecular-weight ethylene/1-octene copolymers with salalen titanium (IV) complexes activated by methyaluminoxane . Another reaction involving 1-Octene is the hydroboration-oxidation reaction .


Physical And Chemical Properties Analysis

1-Octene has a molar mass of 112.24 g/mol and a density of 0.715 g/cm3 . It has a melting point of -101.7 °C and a boiling point of 121 °C .

Scientific Research Applications

1. Catalytic Performance in Dehydrogenative Aromatization

1-Octene is utilized as a model compound in the study of dehydrogenative aromatization over Ni/ZSM-5-based catalysts. The research demonstrates that Ni/ZSM-5-P-Fe catalysts exhibit strong catalytic performance in converting 1-Octene, highlighting a promising approach in the field of catalysis. This study highlights the importance of modifying ZSM-5 with P, Fe, and Ni to enhance catalytic efficiency (Wei et al., 2021).

2. Influence in Polymer Properties

Ethylene/1-octene copolymers' thermal and dynamic mechanical properties are significantly influenced by the comonomer content. Studies using dynamic-mechanical experiments and other techniques reveal changes in the copolymers' behavior, particularly in relation to dynamic-mechanical aspects, as the comonomer content increases (Simanke et al., 1999).

3. Role in Ethylene Tetramerization

1-Octene plays a crucial role in the ethylene tetramerization process, serving as a key component in the production of linear low-density polyethylene (LLDPE). This research presents an innovative approach for selectively producing 1-Octene with high selectivity, using aluminoxane-activated chromium catalyst systems (Bollmann et al., 2004).

4. Application in Metathesis Reactions

The catalytic performance and reaction kinetics of 1-Octene in metathesis reactions are thoroughly studied. Findings demonstrate significant effects of reaction temperature, solvent, and molar ratios on the reaction's selectivity and activity, offering valuable insights for industrial applications (Gryp et al., 2012).

5. Supercritical Pyrolysis Studies

Research on the supercritical pyrolysis of 1-Octene contributes to understanding the formation and growth of polycyclic aromatic hydrocarbons (PAHs) in pre-combustion environments. This study is crucial for better comprehending the chemical processes involved in aircraft fuel pyrolysis and PAH formation (Hurst et al., 2019).

Safety And Hazards

1-Octene is classified as a flammable liquid and vapor . It may be fatal if swallowed and enters airways . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

There is ongoing research into the synthesis of 1-Octene from carbohydrates via ethenolysis of rhamnolipids . This study shows the potential of chemoenzymatic approaches to produce compounds for the chemical industry from renewable resources .

properties

IUPAC Name

1,1-dideuteriooct-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h3H,1,4-8H2,2H3/i1D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKAKUADMBZCLK-DICFDUPASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=CCCCCCC)[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Octene-1,1-D2

Synthesis routes and methods I

Procedure details

A solution of 106.4 grams (0.95 mole) 1-octene and 5.5 grams (0.0509 mole) 1,7-octadiene (molar charge ratio 95:5) in 450 grams of heptane was polymerized with Et2AlCl (16 millimoles) and AATiCl3 (4.0 millimoles) at 50° C. for 10 hours. During the course of the reaction, hydrogen was bubbled through the reaction mixture. The conversion of the polymer was 65 percent, inherent viscosity was 2.1 dl/gram. The composition of monomers in the copolymer was 97:3 mole ratio from NMR analysis.
Quantity
16 mmol
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ethenolysis comprises a cross-metathesis reaction involving ethene. According to some preferred embodiments of the invention, a mixture of ethyl esters of Palmitoleic acid (C16:1) and Oleic acid (C18:1) are subjected to conditions of ethenolysis to yield a mixture of α-olefins (1-Octene and 1-Decene) and Methyl 9-Decenoate. See FIG. 8. The 1-Octene is a product unique to ethenolysis of Palmitoleic acid (C16:1). In the inventive method, Ethyl 9-Decenoate and 1-Decene will also form from the mixture of Palmitoleic and Oleic acid ethyl esters. Prior art methods using Oleic acid esters (Methyl Oleate) as the starting material only produce Methyl 9-Decenoate and 1-Decene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
α-olefins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Octene-1,1-D2
Reactant of Route 2
1-Octene-1,1-D2
Reactant of Route 3
1-Octene-1,1-D2
Reactant of Route 4
1-Octene-1,1-D2
Reactant of Route 5
1-Octene-1,1-D2
Reactant of Route 6
1-Octene-1,1-D2

Citations

For This Compound
2
Citations
IC Stewart - Handbook of Metathesis, 2015 - Wiley Online Library
The study of degenerate metathesis reactions is reviewed for heterogeneous and homogeneous early‐metal systems and homogenous late‐metal systems. The mechanistic study of …
Number of citations: 1 onlinelibrary.wiley.com
MS McCammant - 2016 - search.proquest.com
Palladium-catalyzed alkene difunctionalization reactions represent a powerful methodology for the construction of diverse carbon–carbon and carbon–heteroatom bonds. The success …
Number of citations: 4 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.